

An In-depth Technical Guide on the Genotoxicity and Carcinogenic Potential of Dimethylolurea

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Compound of Interest

Compound Name: Dimethylolurea

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Abstract

Dimethylolurea (DMU), a chemical compound widely utilized in the textile and cosmetic industries, is classified as a formaldehyde-releasing agent.[1] Its potential for genotoxicity and carcinogenicity is intrinsically linked to the biological activity of formaldehyde, a known human carcinogen.[2] This technical guide provides a comprehensive review of the available scientific data on the genotoxic and carcinogenic properties of **dimethylolurea**. It summarizes key in vitro genotoxicity studies, details the experimental methodologies employed, and discusses the carcinogenic potential in the context of formaldehyde release. This document aims to serve as a critical resource for professionals involved in the safety and risk assessment of chemicals.

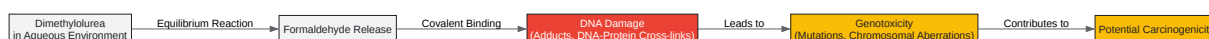
Introduction

Dimethylolurea (CAS No. 140-95-4), also known as 1,3-bis(hydroxymethyl)urea, is an organic compound used in the production of urea-formaldehyde resins, as a textile finish to impart wrinkle resistance, and as a preservative in various products.[1][2] Its primary function in many applications stems from its ability to act as a cross-linking agent. However, the chemical equilibrium of **dimethylolurea** in aqueous environments can lead to the release of free formaldehyde.[3] Formaldehyde is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), primarily based on evidence of nasopharyngeal cancer and leukemia.[2] Consequently, the safety profile of

dimethylolurea is critically dependent on the extent of formaldehyde release and the associated toxicological effects.

Mechanism of Action: Formaldehyde Release

The genotoxic and carcinogenic effects of **dimethylolurea** are not attributed to the parent molecule itself but rather to its decomposition product, formaldehyde.[3] In aqueous conditions, **dimethylolurea** exists in equilibrium with urea and formaldehyde. This release of formaldehyde is the primary mechanism driving its biological activity, including interactions with cellular macromolecules like DNA. Formaldehyde is a highly reactive electrophile that can readily react with amino groups in proteins and nucleic acids, leading to the formation of DNA adducts, DNA-protein cross-links (DPCs), and DNA interstrand cross-links (ICLs).[4] This DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.



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Caption: Mechanism of **Dimethylolurea**-Induced Genotoxicity.

Genotoxicity Profile

Dimethylolurea has been evaluated in several short-term in vitro genotoxicity assays. The results consistently indicate a genotoxic potential, which is attributed to the release of formaldehyde.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*. **Dimethylolurea** has demonstrated clear mutagenic activity in this assay.[3]

Table 1: Summary of Ames Test Results for **Dimethylolurea**

Test System	Metabolic Activation (S9)	Concentration Range	Outcome	Reference
S. typhimurium TA98	With and Without	0.21 - 8.33 $\mu\text{mol}/\text{plate}$	Positive (Concentration-dependent increase in revertants)	[3]
S. typhimurium TA100	With and Without	0.21 - 8.33 $\mu\text{mol}/\text{plate}$	Positive (Concentration-dependent increase in revertants)	[3]
S. typhimurium TA102	With and Without	0.21 - 8.33 $\mu\text{mol}/\text{plate}$	Positive (Concentration-dependent increase in revertants)	[3]
E. coli / S. typhimurium	With and Without	Not Specified	Positive	

In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Dimethylolurea has been shown to induce micronuclei in mammalian cells.[3]

Table 2: Summary of In Vitro Micronucleus Test Results for **Dimethylolurea**

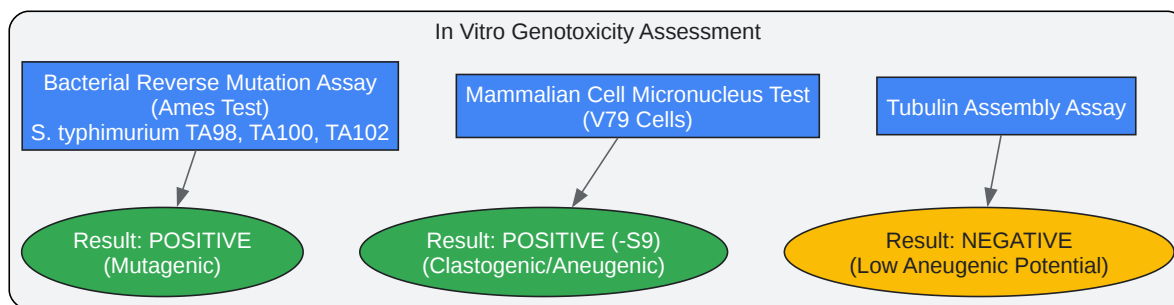
Test System	Metabolic Activation (S9)	Concentration Range	Outcome	Reference
V79 Chinese Hamster Cells	Without	3.3 - 333 µmol/L	Positive (Weaker effect compared to DZU*)	[3]
V79 Chinese Hamster Cells	With	3.3 - 333 µmol/L	Negative	[3]

*DZU: Diazolidinyl urea, another formaldehyde-releasing preservative.[3]

The positive result exclusively in the absence of metabolic activation suggests that **dimethylolurea** itself, or its direct breakdown product (formaldehyde), is the genotoxic agent, and that the S9 enzymatic mix may detoxify the compound or formaldehyde.[3]

Other Genotoxicity-Related Assays

- **Tubulin Assembly Assay:** To investigate aneugenic potential (the ability to cause chromosome loss), **dimethylolurea** was tested in an in vitro tubulin assembly assay. At concentrations up to 10 mmol/L, it did not inhibit the formation of microtubules, suggesting a low potential for aneugenicity. This contrasts with formaldehyde, which completely inhibited tubulin assembly at 6 mmol/L.[3]
- **Local Lymph Node Assay (LLNA):** This assay assesses skin sensitization potential. A safety data sheet reports a negative result for **dimethylolurea** in an LLNA conducted in mice, indicating low skin sensitization potential under the test conditions.



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Caption: Experimental Workflow for In Vitro Genotoxicity Testing.

Carcinogenic Potential

There are no long-term carcinogenicity bioassays specifically on **dimethylolurea** found in the reviewed literature. The assessment of its carcinogenic potential is therefore based on two main lines of evidence:

- Its classification as a formaldehyde-releasing agent.
- The well-documented carcinogenicity of formaldehyde.

Formaldehyde is a known animal carcinogen and is classified by IARC as carcinogenic to humans (Group 1).[2] The primary mechanism is believed to be a combination of genotoxicity and cytotoxicity-induced cell proliferation, particularly at the site of contact (e.g., the nasal passages in inhalation studies).[2] Given that **dimethylolurea** acts as a source of formaldehyde, it is considered to pose a carcinogenic risk.[2][5] This has led to regulatory actions; for instance, Washington State has proposed a ban on **dimethylolurea** and other formaldehyde-releasers in cosmetic products, citing the carcinogenicity of formaldehyde.[6]

The risk is dependent on the concentration of **dimethylolurea**, the conditions of use (which influence the rate of formaldehyde release), and the route of exposure. For drug development

professionals, the presence of a formaldehyde-releaser as an excipient or impurity would require rigorous safety evaluation and justification.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for the key genotoxicity assays cited, based on the available information and standard guidelines (e.g., OECD).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the potential of the test substance to induce gene mutations (point mutations) in bacteria.
- Test Principle: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used. The bacteria are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a prototrophic state can synthesize histidine and form colonies.
- Methodology (Pre-incubation Assay):
 - Strains: *S. typhimurium* strains TA98, TA100, and TA102 were used.[\[3\]](#)
 - Metabolic Activation: The assay was conducted both in the presence and absence of an exogenous metabolic activation system (rat liver S9 mix).[\[3\]](#)
 - Exposure: The test substance (**Dimethylolurea**, 0.21-8.33 $\mu\text{mol/plate}$) was pre-incubated with the tester strains (approximately $1-2 \times 10^8$ cells) in a liquid medium at 37°C for a defined period (e.g., 20-30 minutes) before plating.
 - Plating: After pre-incubation, molten top agar was added, and the mixture was poured onto the surface of minimal glucose agar plates.
 - Incubation: Plates were incubated at 37°C for 48-72 hours.
 - Scoring: The number of revertant colonies per plate was counted. A positive result is defined as a concentration-related increase in the number of revertants to a level at least twice that of the solvent control.

Protocol: In Vitro Micronucleus Test

- Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) activity of a test substance in cultured mammalian cells.
- Test Principle: Cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division. The frequency of micronuclei in these binucleated cells is then determined.
- Methodology:
 - Cell Line: V79 Chinese hamster cells were used.[3]
 - Metabolic Activation: The assay was conducted both in the presence and absence of a rat liver S9 mix.[3]
 - Exposure: Cells were exposed to various concentrations of **dimethylolurea** (3.3-333 µmol/L) for a short period (e.g., 3-6 hours).
 - Cytokinesis Block: Following exposure, the treatment medium was removed, and fresh medium containing cytochalasin B was added to accumulate binucleated cells.
 - Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm was stained (e.g., with Giemsa) to visualize binucleated cells, and the nuclei were stained with a DNA-specific stain (e.g., DAPI or Acridine Orange) to visualize micronuclei.
 - Scoring: At least 1000-2000 binucleated cells per concentration were scored for the presence of micronuclei. Cytotoxicity was also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Summary and Conclusion

The weight of evidence from in vitro studies indicates that **dimethylolurea** is genotoxic.

- **Mutagenicity:** It is mutagenic in the Ames test, inducing point mutations in multiple bacterial strains, both with and without metabolic activation.[3]
- **Clastogenicity/Aneugenicity:** It induces the formation of micronuclei in mammalian cells in vitro, primarily in the absence of metabolic activation, indicating its potential to cause chromosomal damage.[3]
- **Carcinogenicity:** While no direct carcinogenicity studies on **dimethylolurea** are available, its potential to cause cancer is inferred from its role as a formaldehyde-releasing agent.[2][5] Formaldehyde is a confirmed human carcinogen, and its release from **dimethylolurea** is the primary toxicological concern.

For professionals in research and drug development, these findings underscore the need for caution when **dimethylolurea** is present in formulations or as a manufacturing intermediate. Its use, particularly in products with significant human exposure, necessitates a thorough risk assessment that considers the rate of formaldehyde release under relevant conditions and the potential for local and systemic toxicity. Regulatory scrutiny of formaldehyde-releasing agents is increasing, and alternative, non-formaldehyde-releasing preservatives and cross-linkers should be considered to mitigate potential health risks.[6]

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